3-Iodo-2-phenoxypyridine
Overview
Description
3-Iodo-2-phenoxypyridine is a heterocyclic organic compound with the molecular formula C11H8INO. It is characterized by the presence of an iodine atom at the third position and a phenoxy group at the second position of the pyridine ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-phenoxypyridine typically involves the iodination of 2-phenoxypyridine. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require the presence of a catalyst to enhance the reaction efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. This method often employs hypervalent iodine(III) reagents to facilitate the iodination process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenoxypyridines can be obtained.
Coupling Products: Biaryl compounds are the major products formed through coupling reactions.
Scientific Research Applications
3-Iodo-2-phenoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and phenoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Iodo-phenoxypyridine
- 4-Iodo-phenoxypyridine
- 3-Iodo-pyridine
Comparison: 3-Iodo-2-phenoxypyridine is unique due to the specific positioning of the iodine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, 2-Iodo-phenoxypyridine and 4-Iodo-phenoxypyridine have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-iodo-2-phenoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIVAQZNSROHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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